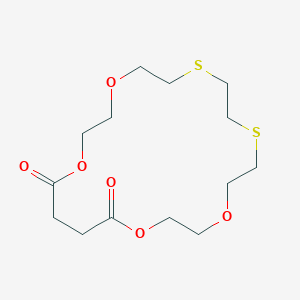![molecular formula C16H16OS B14518638 (1R,2R)-2-[(3-Methylphenyl)sulfanyl]-2,3-dihydro-1H-inden-1-ol CAS No. 62703-03-1](/img/structure/B14518638.png)
(1R,2R)-2-[(3-Methylphenyl)sulfanyl]-2,3-dihydro-1H-inden-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-[(3-Methylphenyl)sulfanyl]-2,3-dihydro-1H-inden-1-ol is a chiral compound with a unique structure that includes a sulfanyl group attached to a dihydroindenol framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-[(3-Methylphenyl)sulfanyl]-2,3-dihydro-1H-inden-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylthiophenol and 1-indanone.
Formation of Intermediate: The first step involves the reaction of 3-methylthiophenol with 1-indanone under basic conditions to form an intermediate compound.
Reduction: The intermediate is then subjected to reduction using a suitable reducing agent such as sodium borohydride to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-[(3-Methylphenyl)sulfanyl]-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be further reduced to modify the hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions may involve reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified alcohol derivatives.
Substitution: Brominated or nitrated aromatic compounds.
Scientific Research Applications
(1R,2R)-2-[(3-Methylphenyl)sulfanyl]-2,3-dihydro-1H-inden-1-ol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (1R,2R)-2-[(3-Methylphenyl)sulfanyl]-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets and pathways. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the compound’s chiral nature allows it to interact selectively with biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-[(4-Methylphenyl)sulfanyl]-2,3-dihydro-1H-inden-1-ol: Similar structure but with a different position of the methyl group on the aromatic ring.
(1R,2R)-2-[(3-Chlorophenyl)sulfanyl]-2,3-dihydro-1H-inden-1-ol: Similar structure but with a chlorine substituent instead of a methyl group.
Uniqueness
(1R,2R)-2-[(3-Methylphenyl)sulfanyl]-2,3-dihydro-1H-inden-1-ol is unique due to its specific chiral configuration and the presence of the methyl group at the 3-position of the aromatic ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
62703-03-1 |
|---|---|
Molecular Formula |
C16H16OS |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
(1R,2R)-2-(3-methylphenyl)sulfanyl-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C16H16OS/c1-11-5-4-7-13(9-11)18-15-10-12-6-2-3-8-14(12)16(15)17/h2-9,15-17H,10H2,1H3/t15-,16-/m1/s1 |
InChI Key |
VUSVELTWGHODHA-HZPDHXFCSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)S[C@@H]2CC3=CC=CC=C3[C@H]2O |
Canonical SMILES |
CC1=CC(=CC=C1)SC2CC3=CC=CC=C3C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


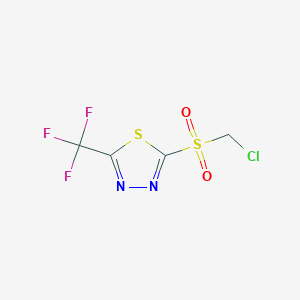
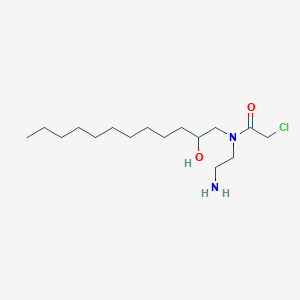
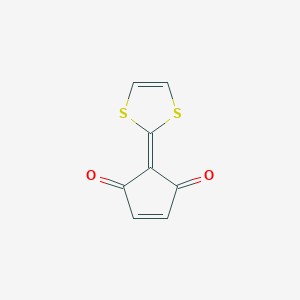

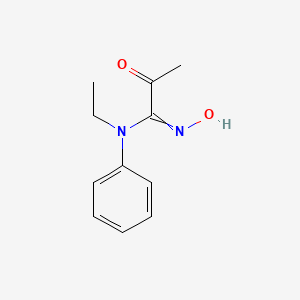
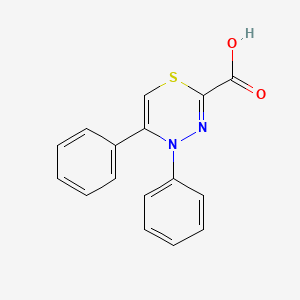
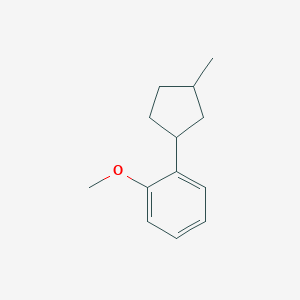

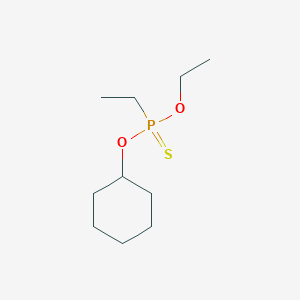
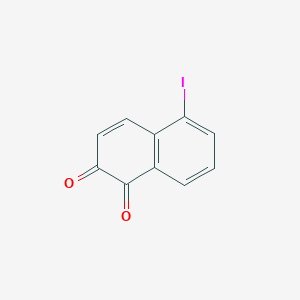
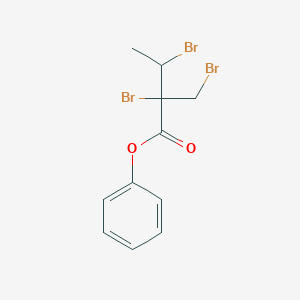
![Ethyl [2-(nitrooxy)ethyl]phosphonate](/img/structure/B14518629.png)
